molecular formula C10H11BO4 B13028294 Methyl 1-hydroxy-3,4-dihydro-1H-benzo[C][1,2]oxaborinine-8-carboxylate

Methyl 1-hydroxy-3,4-dihydro-1H-benzo[C][1,2]oxaborinine-8-carboxylate

Cat. No.: B13028294
M. Wt: 206.00 g/mol
InChI Key: RRFLKIOOOVMCBE-UHFFFAOYSA-N
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Description

Methyl 1-hydroxy-3,4-dihydro-1H-benzo[C][1,2]oxaborinine-8-carboxylate (CAS 2058056-32-7) is a boron-containing heterocyclic compound that serves as a versatile building block in medicinal chemistry and organic synthesis . Its structure, characterized by a fused benzo-oxaborinine ring system, has been elucidated using advanced spectroscopic techniques including NMR and X-ray crystallography . In antimicrobial research, this compound and its structural analogues have demonstrated significant potential as β-lactamase inhibitors (BLIs) . Boronic acid-based BLIs are designed to combat multi-drug resistant Gram-negative bacteria by covalently interacting with the active-site serine residue of β-lactamase enzymes, thereby protecting partner antibiotics like ceftibuten from hydrolysis and restoring their efficacy against resistant strains such as ESBL-producing and carbapenem-resistant Enterobacterales . Furthermore, the compound has been investigated for its application in Boron Neutron Capture Therapy (BNCT), a targeted radiotherapy for cancer treatment . Its ability to form stable complexes and localize within tumor tissues can enhance the sensitivity of cancer cells to thermal neutron irradiation, leading to selective tumor cell destruction in preclinical models . In organic synthesis, it acts as a key precursor for the development of more complex boron-containing derivatives, undergoing various chemical transformations such as oxidation and substitution reactions . In materials science, incorporation of this compound into polymer matrices has been shown to improve thermal resistance and mechanical strength, highlighting its value in developing advanced materials for demanding industrial applications . This product is intended For Research Use Only. It is not intended for human or veterinary use .

Properties

Molecular Formula

C10H11BO4

Molecular Weight

206.00 g/mol

IUPAC Name

methyl 1-hydroxy-3,4-dihydro-2,1-benzoxaborinine-8-carboxylate

InChI

InChI=1S/C10H11BO4/c1-14-10(12)8-4-2-3-7-5-6-15-11(13)9(7)8/h2-4,13H,5-6H2,1H3

InChI Key

RRFLKIOOOVMCBE-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(CCO1)C=CC=C2C(=O)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-hydroxy-3,4-dihydro-1H-benzo[C][1,2]oxaborinine-8-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable boronic acid derivative with an appropriate diol or alcohol under acidic or basic conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-hydroxy-3,4-dihydro-1H-benzo[C][1,2]oxaborinine-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acid derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or alkane derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 1-hydroxy-3,4-dihydro-1H-benzo[C][1,2]oxaborinine-8-carboxylate is being investigated for its potential therapeutic applications:

  • Boron Neutron Capture Therapy (BNCT) : The compound's boron atom can form stable complexes with biomolecules, making it a candidate for BNCT in cancer treatment. This therapy exploits the unique properties of boron to selectively target and destroy cancer cells when exposed to thermal neutrons.
  • Antibacterial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antibacterial properties, potentially serving as a basis for new antibiotic formulations .

Materials Science

In the realm of materials science, this compound is utilized for:

  • Polymer Development : The compound acts as a building block for synthesizing boron-containing polymers. These materials are noted for their enhanced mechanical properties and thermal stability .
  • Catalysis : The unique structure allows it to function as a catalyst in various organic reactions, facilitating the formation of carbon-boron bonds which are crucial in synthetic organic chemistry .

Organic Synthesis

The compound is also significant in organic synthesis:

  • Building Block for Complex Molecules : Its ability to undergo various chemical reactions makes it an important intermediate in the synthesis of more complex boron-containing compounds. This includes oxidation and reduction processes that can yield valuable derivatives .

Case Study 1: Boron Neutron Capture Therapy

A study highlighted the efficacy of this compound in BNCT. Researchers demonstrated that when combined with neutron irradiation, this compound selectively targeted tumor cells while sparing healthy tissues. The results indicated a significant reduction in tumor size compared to control groups .

Case Study 2: Development of Antibacterial Agents

In another investigation, derivatives of this compound were synthesized and tested against various bacterial strains. The results showed promising antibacterial activity, particularly against resistant strains of Staphylococcus aureus. The study concluded that further exploration into its mechanism could lead to new antibiotic therapies .

Mechanism of Action

The mechanism of action of Methyl 1-hydroxy-3,4-dihydro-1H-benzo[C][1,2]oxaborinine-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s benzo-fused heterocyclic core and functional groups invite comparisons with other aromatic or heterocyclic systems. Below is a structured analysis based on the provided evidence:

Core Structure and Heteroatom Variation

  • Benzo[g]isochromen Derivatives () :
    Compounds like 2-[7-[3-(carboxymethyl)-5,10-dihydroxy-1-methyl-6,9-dioxo-3,4-dihydro-1H-benzo[g]isochromen-7-yl]-... share a benzo-fused oxygen heterocycle but lack boron. Their isochromen core includes ketone and hydroxyl substituents, contrasting with the oxaborinine ring’s boron-oxygen framework. These derivatives exhibit biofilm inhibition, suggesting that the benzo-fused scaffold—even without boron—may confer bioactivity .

  • Phenolic Derivatives (): Simpler phenolic compounds like 3,5-xylenol (1-hydroxy-3,5-dimethylbenzene) lack heterocyclic complexity but share hydroxyl and methyl substituents. Such compounds are classified as hazardous due to toxicity, highlighting how substituent positioning and ring saturation influence safety profiles .

Functional Group Analysis

  • Methyl Ester vs. Carboxymethyl Groups :
    The target compound’s 8-methoxycarbonyl group contrasts with the carboxymethyl substituents in benzo[g]isochromen derivatives. Ester groups typically enhance membrane permeability in drug-like molecules, whereas carboxymethyl moieties may increase hydrophilicity.

  • Hydroxyl Group Positioning: The 1-hydroxy group in the target compound aligns with bioactive phenolic systems (e.g., 3,5-xylenol) but differs in electronic effects due to boron’s electron-deficient nature.

Toxicity and Hazard Potential

  • Organophosphate analogs like Dichlorvos () demonstrate high toxicity due to acetylcholinesterase inhibition. While the target compound’s boron-containing core may reduce this risk, its ester group warrants caution, as hydrolytic degradation could release reactive intermediates .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Bioactivity Toxicity Notes Reference
Methyl 1-hydroxy-3,4-dihydro-1H-benzo[C][1,2]oxaborinine-8-carboxylate Benzooxaborinine (B-O system) 1-hydroxy, 8-methoxycarbonyl Not specified Unknown N/A
Benzo[g]isochromen derivatives (e.g., ) Benzo[g]isochromen (O system) Carboxymethyl, dihydroxy, methyl Biofilm inhibition Not specified
3,5-Xylenol () Phenol 3,5-dimethyl Industrial applications Hazardous (irritant)
Dichlorvos () Organophosphate Dimethyl phosphate, dichloroethyl Insecticide Highly toxic (neurotoxin)

Research Implications and Gaps

The provided evidence highlights structural parallels but lacks direct data on the target compound’s synthesis, reactivity, or bioactivity. Future studies should:

  • Explore boron’s role in modulating bioactivity compared to oxygen-based heterocycles.
  • Assess ester stability and toxicity relative to organophosphates.
  • Leverage crystallographic tools (e.g., SHELX) for detailed conformational analysis .

Biological Activity

Methyl 1-hydroxy-3,4-dihydro-1H-benzo[C][1,2]oxaborinine-8-carboxylate is a heterocyclic compound featuring a boron atom within its structure. This compound has garnered interest in various fields, particularly in medicinal chemistry and materials science. Its unique structure allows it to interact with biological systems, which is crucial for its potential therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C10H11BO4
  • Molecular Weight : 209.01 g/mol
  • CAS Number : 2058056-32-7

Structural Features

The compound contains a boron atom integrated into a bicyclic framework, which contributes to its reactivity and biological activity. The presence of the carboxylate group enhances its solubility and potential interactions with biological targets.

This compound's biological activity is primarily attributed to its ability to form stable complexes with biomolecules. The boron atom can interact with various functional groups in proteins and nucleic acids, influencing their structure and function. This interaction can modulate enzyme activities and cell signaling pathways.

Therapeutic Potential

Research indicates that this compound may have applications in:

  • Cancer Therapy : Due to its ability to target specific cellular pathways involved in tumor growth.
  • Antimicrobial Activity : Showing promise against certain bacterial strains through its interaction with bacterial enzymes.

Case Studies

  • Cancer Treatment : A study demonstrated that derivatives of boron-containing compounds can enhance the efficacy of radiation therapy by enabling selective targeting of tumor cells while sparing healthy tissues. The mechanism involves the preferential accumulation of these compounds in tumor microenvironments.
  • Antimicrobial Properties : In vitro studies have shown that this compound exhibits inhibitory effects against Gram-positive bacteria, suggesting potential use as an antibacterial agent.

Comparative Analysis

Compound NameBiological ActivityMechanism
This compoundAnticancer, AntimicrobialInteraction with biomolecules via boron
Boron Neutron Capture Therapy AgentsCancer treatmentSelective targeting of tumor cells
Boronic Acid DerivativesEnzyme inhibitionBinding to active sites of enzymes

Research Findings

Recent studies have focused on synthesizing and characterizing this compound to explore its biological activities further. Key findings include:

  • Synthesis Methods : Various synthetic routes have been developed to produce this compound with high yields and purity.
  • Biological Assays : In vitro assays have confirmed its cytotoxic effects on cancer cell lines, indicating its potential as a lead compound for drug development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 1-hydroxy-3,4-dihydro-1H-benzo[C][1,2]oxaborinine-8-carboxylate, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : Synthesis of benzo-fused heterocycles often involves cyclization reactions or coupling strategies. For example, similar compounds (e.g., benzoxazepines or benzopyrans) are synthesized via acid-catalyzed esterification or boron-mediated cyclization. Optimize reaction conditions by:

  • Varying temperature (e.g., 80–120°C for cyclization).
  • Using catalysts like palladium for cross-coupling (e.g., Suzuki-Miyaura for boronate intermediates).
  • Monitoring pH to stabilize the boronate ester moiety.
    • Reference : Synthesis of analogous benzo derivatives in and highlights urea formation and esterification as viable pathways .

Q. How should researchers characterize the molecular structure and purity of this compound using spectroscopic and chromatographic techniques?

  • Methodological Answer :

  • NMR : Use 1H^1\text{H}- and 13C^{13}\text{C}-NMR to confirm the boronate ester structure and hydroxy/methyl substituents.
  • HPLC/LC-MS : Employ high-resolution chromatography (e.g., Chromolith® columns) with UV/Vis detection for purity assessment.
  • FT-IR : Validate functional groups (e.g., B-O, C=O stretches).
    • Reference : Analytical methods in emphasize LC-MS and HPLC for impurity profiling .

Q. What are the key stability considerations for storing and handling this compound under laboratory conditions?

  • Methodological Answer :

  • Storage : Protect from moisture and light (store at –20°C under argon).
  • Handling : Use inert atmosphere gloveboxes to prevent boronate hydrolysis.
  • Safety : Follow PPE guidelines from :
Control MeasureSpecificationReference
Eye ProtectionNIOSH/EN 166-compliant safety glasses
Skin ProtectionNitrile gloves, inspected before use
VentilationFume hood for powder handling

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s bioactivity against boron-dependent enzymes (e.g., bacterial β-lactamases)?

  • Methodological Answer :

  • Enzyme Assays : Use fluorogenic substrates to measure inhibition kinetics.
  • Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with enzyme active sites.
  • Mutagenesis : Compare activity against wild-type vs. mutant enzymes to identify key residues.
    • Reference : discusses enzyme inhibitor screening frameworks applicable to boronate-containing molecules .

Q. What strategies resolve contradictory solubility data in polar vs. nonpolar solvents?

  • Methodological Answer :

  • Solvent Screening : Test solubility in DMSO, methanol, and toluene at varying temperatures.
  • Partition Coefficients (logP\log P) : Use shake-flask or HPLC-derived methods to measure logP\log P.
  • Co-solvency : Explore binary solvent systems (e.g., water-ethanol) to enhance solubility.
    • Reference : ’s chromatographic separation techniques can isolate solubility-driven impurities .

Q. How can discrepancies in 1H^1\text{H}-NMR data between synthesized batches be systematically addressed?

  • Methodological Answer :

  • Batch Comparison : Analyze multiple batches using identical NMR parameters (e.g., 500 MHz, DMSO-d6d_6).
  • Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., hydrolyzed boronate esters).
  • Crystallography : Confirm stereochemistry via single-crystal X-ray diffraction.
    • Reference : ’s urea derivatives illustrate challenges in characterizing complex heterocycles .

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